molecular formula C10H8ClF3 B3314820 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene CAS No. 951889-51-3

2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene

Cat. No.: B3314820
CAS No.: 951889-51-3
M. Wt: 220.62 g/mol
InChI Key: QKAIMDSOJXHXPT-UHFFFAOYSA-N
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Description

2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene is an organic compound characterized by a chlorine atom, a trifluoromethyl group, and a propene structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene typically involves the following steps:

  • Halogenation: The starting material, 3-[(4-trifluoromethyl)phenyl]propene, undergoes halogenation to introduce the chlorine atom at the 2-position.

  • Catalysts and Conditions: The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl₃) and carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with continuous monitoring of reaction parameters. The use of advanced catalysts and optimized reaction conditions helps achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Products include 2-chloro-3-[(4-trifluoromethyl)phenyl]propanol, 2-chloro-3-[(4-trifluoromethyl)phenyl]propanone, and 2-chloro-3-[(4-trifluoromethyl)phenyl]propionic acid.

  • Reduction: The major product is 2-chloro-3-[(4-trifluoromethyl)phenyl]propane.

  • Substitution: Products include 2-hydroxy-3-[(4-trifluoromethyl)phenyl]propene and 2-amino-3-[(4-trifluoromethyl)phenyl]propene.

Scientific Research Applications

2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 2-Chloro-3-(trifluoromethyl)phenol

  • 2-Chloro-3-(trifluoromethyl)pyridine

  • 2-Chloro-3-(trifluoromethyl)benzene

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Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3/c1-7(11)6-8-2-4-9(5-3-8)10(12,13)14/h2-5H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAIMDSOJXHXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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